Product packaging for 2-Chloro-6-fluoro-3-methylanisole(Cat. No.:CAS No. 261762-79-2)

2-Chloro-6-fluoro-3-methylanisole

Cat. No.: B1350547
CAS No.: 261762-79-2
M. Wt: 174.6 g/mol
InChI Key: YFEYEJLNBZOHSD-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Methoxy-Substituted Aromatic Compounds in Organic Synthesis and Medicinal Chemistry

Aryl halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.comchemistrylearner.com Their importance stems from their ability to participate in a wide array of chemical reactions, most notably cross-coupling reactions, which form new carbon-carbon bonds. chemistrylearner.comfiveable.me These reactions are pivotal in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfiveable.melibretexts.org The polarity of the carbon-halogen bond and the stability of the aromatic ring contribute to their distinct reactivity. chemistrylearner.com

Methoxy-substituted aromatic compounds, on the other hand, are prevalent in medicinal chemistry and drug discovery. nih.govnih.gov The methoxy (B1213986) group, an ether functional group, can significantly influence a molecule's biological activity by altering its solubility, metabolic stability, and binding interactions with biological targets. nih.govalfa-chemistry.com A notable percentage of small-molecule drugs approved in recent years contain a phenol (B47542) ether or phenol moiety, highlighting the importance of the methoxy group in pharmaceutical design. nih.gov Anisole (B1667542) and its derivatives have demonstrated potential in the development of anticancer, antibacterial, and antiviral drugs. alfa-chemistry.comflavorfrenzy.com

Overview of Anisole Derivatives in Contemporary Chemical Research

Anisole, or methoxybenzene, and its derivatives are versatile compounds with wide-ranging applications in both industrial and academic research. flavorfrenzy.comstarskychemical.com They serve as precursors in the synthesis of perfumes, dyes, pharmaceuticals, and pesticides. alfa-chemistry.comstarskychemical.comvinatiorganics.com The unique chemical properties of anisole make it a valuable solvent and a key component in organic synthesis, particularly in the preparation of aryl ethers. starskychemical.com In research, anisole and its derivatives are used to study the reactivity and properties of organic compounds, contributing to the development of new materials and chemical transformations. starskychemical.comvinatiorganics.com

Contextualization of 2-Chloro-6-fluoro-3-methylanisole within Aromatic Synthesis, Reactivity, and Structure-Property Relationship Studies

This compound is a specific halogenated anisole derivative that serves as an important intermediate in organic synthesis. chembk.com Its structure, featuring a chloro, a fluoro, and a methyl group on the anisole ring, provides a unique platform for studying the interplay of various substituents on the reactivity and properties of the aromatic system.

The presence of both chlorine and fluorine atoms makes it a candidate for regioselective reactions, where one halogen can be selectively targeted over the other. The methoxy group, being an electron-donating group, and the halogens, being electron-withdrawing, create a complex electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The methyl group further modifies the steric and electronic properties of the molecule.

Studying compounds like this compound allows chemists to gain deeper insights into structure-property relationships. By systematically altering the substituents on the anisole ring, researchers can correlate changes in molecular structure with changes in physical, chemical, and biological properties. This knowledge is crucial for the rational design of new molecules with desired functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B1350547 2-Chloro-6-fluoro-3-methylanisole CAS No. 261762-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEYEJLNBZOHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378619
Record name 2-Chloro-6-fluoro-3-methylanisole
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-79-2
Record name 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene
Source CAS Common Chemistry
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Record name 2-Chloro-6-fluoro-3-methylanisole
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Record name 261762-79-2
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Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 3 Methylanisole

Electrophilic Aromatic Substitution (EAS) Reactions

The susceptibility of the benzene (B151609) ring in 2-Chloro-6-fluoro-3-methylanisole to attack by electrophiles is a complex interplay of the activating and deactivating effects of its substituents.

Steric and Electronic Influences of Methoxy (B1213986), Chloro, Fluoro, and Methyl Substituents on Ring Activation

The substituents on the aromatic ring of this compound exert both inductive and resonance effects, which either donate or withdraw electron density from the ring, thereby affecting its activation towards electrophilic attack. libretexts.orglumenlearning.com

Methoxy Group (-OCH3): The methoxy group is a strong activating group. lumenlearning.com It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. libretexts.org

Methyl Group (-CH3): The methyl group is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. fiveable.me

Interactive Table: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Ring Activation
Methoxy (-OCH3)-I (withdrawing)+R (donating)Strong Activator
Methyl (-CH3)+I (donating)HyperconjugationWeak Activator
Chloro (-Cl)-I (withdrawing)+R (donating)Deactivator
Fluoro (-F)-I (withdrawing)+R (donating)Deactivator

Regioselectivity and Positional Selectivity in Electrophilic Attack

The positions at which an electrophile will attack the benzene ring of this compound are determined by the directing effects of the substituents. ucalgary.ca Activating groups are typically ortho- and para-directors, while deactivating groups are meta-directors (with the exception of halogens, which are ortho- and para-directors). libretexts.org

In this compound, the methoxy, methyl, chloro, and fluoro groups are all ortho- and para-directors. libretexts.orgyoutube.com The potential sites for electrophilic attack are the two unsubstituted carbon atoms at positions 4 and 5.

To predict the major product, the directing effects of all four substituents must be considered:

Methoxy group (at C1): Strongly directs ortho (C2, C6) and para (C4).

Chloro group (at C2): Directs ortho (C1, C3) and para (C5).

Fluoro group (at C6): Directs ortho (C1, C5) and para (C3).

Methyl group (at C3): Directs ortho (C2, C4) and para (C6).

The position of electrophilic attack will be the one that is most activated by the synergistic effects of these groups and is sterically accessible. Position 4 is para to the strongly activating methoxy group and ortho to the weakly activating methyl group. Position 5 is para to the deactivating chloro group and ortho to the deactivating fluoro group.

Considering the powerful activating and para-directing effect of the methoxy group, it is highly probable that electrophilic substitution will occur predominantly at the C4 position . This position is electronically favored due to the strong resonance donation from the methoxy group and is also sterically accessible.

Detailed Mechanistic Pathways of Substitution Processes

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established two-step pathway for EAS reactions. masterorganicchemistry.com

Step 1: Formation of the Sigma Complex (Arenium Ion)

The aromatic π system of the anisole (B1667542) derivative acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction. masterorganicchemistry.com The stability of the sigma complex is crucial in determining the regioselectivity of the reaction. Attack at the C4 position leads to a sigma complex where the positive charge can be delocalized onto the carbon bearing the methoxy group, allowing for significant stabilization through resonance involving the lone pairs of the oxygen atom.

Step 2: Deprotonation to Restore Aromaticity

In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that has formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com

Oxidation and Reduction Reactions

The substituted anisole ring and the methoxy group in this compound can undergo redox transformations under specific conditions.

Exploration of Reagents and Conditions for Redox Transformations of Aromatic Ethers

Oxidation:

The oxidation of aromatic ethers like this compound can proceed via two main pathways: oxidation of the aromatic ring or oxidation of the alkyl side chain (in this case, the methyl of the methoxy group).

Oxidation of the Aromatic Ring: Strong oxidizing agents can attack the electron-rich aromatic ring, often leading to ring-opening and degradation, especially under harsh conditions. However, under controlled conditions, oxidation can lead to the formation of quinones. For polychlorinated aromatic compounds, advanced oxidation processes using reagents like Fenton's reagent (H₂O₂ and an iron catalyst) can generate hydroxyl radicals that attack the ring. epa.gov Persulfate oxidation is another method that can be effective for the degradation of chlorinated aromatic compounds. nih.gov

Oxidation of the Methoxy Group: The ether linkage can be cleaved under oxidative conditions. For instance, treatment with strong oxidizing agents can potentially lead to the corresponding phenol (B47542). The use of reagents like potassium bromate (B103136) (KBrO₃) in an acidic medium can be employed for the oxidation of substituted anisoles. researchgate.netacs.orgresearchgate.net

Reduction:

The reduction of this compound can target the aromatic ring or involve the cleavage of the carbon-halogen or carbon-oxygen bonds.

Birch Reduction: This is a classic method for the reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comwikipedia.orgnumberanalytics.com For anisole and its derivatives, the Birch reduction typically yields a 1,4-cyclohexadiene (B1204751) derivative. nrochemistry.comnumberanalytics.compearson.com The methoxy group directs the reduction to produce a product where the double bonds are not conjugated.

Reductive Cleavage of the C-O Bond: The ether bond can be cleaved under reductive conditions to yield the corresponding arene. Nickel-catalyzed reductive cleavage has been shown to be effective for aryl alkyl ethers, sometimes even without an external reductant. nih.govrsc.org Another method involves the use of lithium aluminum hydride (LiAlH₄) in combination with potassium tert-butoxide (KOtBu). rsc.orgresearchgate.net

Reductive Dehalogenation: The carbon-chlorine and carbon-fluorine bonds can be cleaved under certain reductive conditions, although C-F bonds are generally more difficult to reduce than C-Cl bonds. Catalytic hydrogenation with a palladium catalyst is a common method for reductive dehalogenation.

Characterization of Products and Identification of Side Reactions

The products of redox reactions of this compound would be identified using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Oxidation Products and Side Reactions:

Oxidation: Depending on the oxidant and reaction conditions, potential products could include the corresponding phenol (2-chloro-6-fluoro-3-methylphenol) via cleavage of the methyl group, or quinone-type structures from ring oxidation. Side reactions could involve over-oxidation and ring cleavage, leading to a complex mixture of smaller, more highly oxidized fragments. The oxidation of the methyl group on the ring to a carboxylic acid is also a possibility with strong oxidizing agents like potassium permanganate, although the aromatic ring itself is relatively inert to this reagent. libretexts.org

Potential Reduction Products and Side Reactions:

Birch Reduction: The expected major product would be 1-chloro-5-fluoro-4-methyl-1-methoxycyclohexa-2,5-diene. Side reactions could include partial or complete dehalogenation.

Reductive Cleavage: The primary product of C-O bond cleavage would be 1-chloro-3-fluoro-2-methylbenzene. Side reactions could include reductive dehalogenation to yield simpler arenes.

Reductive Dehalogenation: Stepwise removal of the halogens could lead to a mixture of products, including 2-fluoro-3-methylanisole, 2-chloro-3-methylanisole, and 3-methylanisole.

Interactive Table: Potential Redox Transformations and Products

Reaction TypeReagentsPotential Major ProductPotential Side Products
Oxidation Fenton's Reagent (H₂O₂/Fe²⁺)Ring-opened productsComplex mixture of smaller fragments
KBrO₃ / H⁺2-Chloro-6-fluoro-3-methylphenol (B1586600)Over-oxidation products
Reduction Na or Li in NH₃ / ROH (Birch)1-Chloro-5-fluoro-4-methyl-1-methoxycyclohexa-2,5-dieneDehalogenated products
Ni catalyst1-Chloro-3-fluoro-2-methylbenzeneDehalogenated arenes
LiAlH₄ / KOtBu1-Chloro-3-fluoro-2-methylbenzeneDehalogenated arenes
H₂ / Pd-C3-MethylanisolePartially dehalogenated anisoles

General Chemical Stability and Intrinsic Reactivity Profile

The reactivity and stability of this compound are dictated by the interplay of its substituent groups on the benzene ring: a chloro group, a fluoro group, a methyl group, and a methoxy group. The electron-donating methoxy group activates the ring towards electrophilic attack, while the electron-withdrawing halogen atoms (chlorine and fluorine) deactivate it. The methyl group offers a slight activating effect. The positions of these substituents further influence the regioselectivity of its reactions.

Chemical Stability under Varying Environmental and Handling Conditions

While specific experimental stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from the general behavior of substituted anisoles and halogenated aromatic compounds.

Thermal Stability: Anisole itself undergoes thermal decomposition at high temperatures, with the initial step being the cleavage of the methyl C-O bond to form a phenoxy radical and a methyl radical. nih.gov The presence of halogen substituents on the aromatic ring generally increases the thermal stability of such compounds. Therefore, this compound is expected to be relatively stable at ambient temperatures and under standard handling conditions. However, at elevated temperatures, similar decomposition pathways involving radical intermediates could be anticipated. nih.gov

Photolytic Stability: Aromatic compounds, in general, can be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. For anisole, UV photolysis can lead to the formation of various products. The stability of this compound to light would depend on the specific wavelengths and intensity of the radiation, as well as the presence of photosensitizers.

Stability to Moisture and Air: In the absence of strong acids or bases, this compound is expected to be stable in the presence of moisture and air under normal storage conditions. The ether linkage is generally stable to hydrolysis under neutral conditions.

A summary of the expected stability is presented in the table below.

ConditionExpected StabilityPotential Decomposition Products
Ambient TemperatureHigh-
Elevated TemperatureModerate to LowPhenoxy radicals, methyl radicals, halogenated fragments
UV Light ExposureModerate to LowComplex mixture of degradation products
Neutral AqueousHigh-
Acidic ConditionsModerate to LowCleavage of the ether linkage to form 2-chloro-6-fluoro-3-methylphenol
Basic ConditionsHighGenerally stable, but may undergo nucleophilic substitution at high temperatures

Reactivity with Common Chemical Classes and Reagents

The reactivity of this compound is characterized by the influence of its multiple substituents on the aromatic ring.

Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the chlorine and fluorine atoms are potential leaving groups. Nucleophilic attack is more likely at the carbon bearing the chlorine atom, as fluorine is a poorer leaving group in nucleophilic aromatic substitution. The reaction would be facilitated by strong nucleophiles and potentially high temperatures. The presence of the electron-donating methoxy and methyl groups would tend to disfavor this reaction pathway under normal conditions. libretexts.org

Oxidation: The methyl group and the methoxy group are susceptible to oxidation. Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid or cleave the methoxy group. The aromatic ring itself can be oxidized under harsh conditions, leading to ring-opening.

Reduction: The chloro group can be removed via catalytic hydrogenation. This reaction typically involves a palladium catalyst and a source of hydrogen. The fluoro group is generally more resistant to reduction under these conditions.

Reactivity with Acids and Bases: Strong acids can protonate the oxygen atom of the methoxy group, which can lead to the cleavage of the ether bond to form 2-chloro-6-fluoro-3-methylphenol and a methyl derivative. The compound is expected to be relatively stable towards weak acids. Strong bases at high temperatures may promote nucleophilic substitution of the halogen atoms.

A summary of the expected reactivity is presented in the table below.

Reagent ClassExpected ReactivityPotential Products
Electrophiles (e.g., HNO₃/H₂SO₄)Low to ModerateNitrated derivatives at C4 or C5
Nucleophiles (e.g., NaNH₂)LowSubstitution of chlorine or fluorine at high temperatures
Oxidizing Agents (e.g., KMnO₄)ModerateOxidation of methyl or methoxy group
Reducing Agents (e.g., H₂/Pd)ModerateDechlorinated product (6-fluoro-3-methylanisole)
Strong AcidsModerate2-Chloro-6-fluoro-3-methylphenol
Strong BasesLow to ModerateNucleophilic substitution products at high temperatures

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would provide crucial information about the number and types of protons in 2-Chloro-6-fluoro-3-methylanisole. The molecule has two distinct aromatic protons and two different methyl groups (the methoxy (B1213986) and the aromatic methyl), leading to an anticipated four unique signals in the ¹H NMR spectrum.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would appear as distinct signals, likely in the range of 6.5-7.5 ppm. The splitting patterns of these signals would be influenced by coupling to each other (ortho-coupling, if applicable) and to the fluorine atom. Fluorine-proton coupling (H-F coupling) is a key feature to observe, with coupling constants typically spanning several Hz.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would give rise to a singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring would also produce a singlet, expected in the region of 2.2-2.5 ppm.

The precise chemical shifts would be influenced by the combined electronic effects of the chloro, fluoro, and methoxy substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is illustrative and based on general principles, as specific experimental data is not publicly available.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.4Doublet of doublets1HAromatic H
~6.8-7.2Doublet of doublets1HAromatic H
~3.9Singlet3H-OCH₃
~2.3Singlet3H-CH₃

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). For this compound, which has eight carbon atoms, the ¹³C NMR spectrum would be expected to show eight distinct signals, as the substitution pattern renders all carbons magnetically non-equivalent.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine would exhibit a large C-F coupling constant, appearing as a doublet. The carbons bonded to the chloro, methoxy, and methyl groups would also have characteristic chemical shifts.

Aliphatic Carbons: Two signals would be observed for the aliphatic carbons: one for the methoxy carbon (typically 55-65 ppm) and one for the methyl carbon (typically 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles, as specific experimental data is not publicly available.)

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~155-160LargeC-F
~140-145-C-OCH₃
~130-135-C-Cl
~125-130-C-CH₃
~120-125SmallAromatic C-H
~115-120SmallAromatic C-H
~55-65--OCH₃
~15-25--CH₃

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show a correlation between the two aromatic protons, confirming their proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the two C-H bonds on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is a powerful tool for establishing the connectivity of the entire molecule. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic methyl protons to their attached carbon and adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be particularly useful for confirming the substitution pattern by showing spatial proximity between the methoxy protons and the proton at the C6 position, and between the methyl protons and the proton at the C4 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.

For this compound, key expected absorption bands would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations would appear in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is illustrative and based on general principles, as specific experimental data is not publicly available.)

Wavenumber (cm⁻¹)IntensityVibration Type
3100-3000Medium-WeakAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Stretch
1275-1200StrongAsymmetric C-O Stretch
1100-1000StrongSymmetric C-O Stretch
1400-1000Medium-StrongC-F Stretch
800-600Medium-StrongC-Cl Stretch

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, offering significant advantages for the analysis of solid and liquid samples with minimal preparation. researchgate.net Instead of passing an infrared beam directly through the sample, ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. researchgate.net An evanescent wave is generated at the point of reflection, which penetrates a short distance into the sample. researchgate.net

For the analysis of this compound, which is likely a liquid or low-melting solid, ATR-IR would be a convenient and rapid method to obtain its infrared spectrum. The resulting spectrum is generally very similar to that obtained by traditional transmission methods, allowing for the same functional group analysis as described for FTIR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₈ClFO), HRMS would be used to confirm its exact mass.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (75.77%). libretexts.org This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. libretexts.org HRMS can resolve these isotopic peaks and confirm their precise masses, further validating the molecular formula.

Table 2: Predicted HRMS Data for this compound This table is interactive. You can sort and filter the data.

Ion Molecular Formula Isotope Composition Calculated Exact Mass (Da)
[M]⁺ C₈H₈³⁵ClFO Carbon-12, Hydrogen-1, Chlorine-35, Fluorine-19, Oxygen-16 174.02475
[M+2]⁺ C₈H₈³⁷ClFO Carbon-12, Hydrogen-1, Chlorine-37, Fluorine-19, Oxygen-16 176.02180

In a mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint that can be used for structural elucidation and to distinguish between isomers. researchgate.net For this compound, fragmentation would likely proceed through several key pathways common to aryl ethers and halogenated aromatic compounds. miamioh.edulibretexts.org

Common fragmentation pathways include:

Loss of a Methyl Radical : A primary fragmentation event for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable phenoxy cation.

Loss of a Methoxy Radical : Cleavage of the aryl-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da).

Loss of Formaldehyde (B43269) : A common rearrangement for anisoles involves the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion.

Loss of Halogens : The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da). youtube.com

Ring Fragmentation : At higher energies, the aromatic ring itself can fragment, although this is less common than the loss of substituents.

The relative abundance of these fragments helps to confirm the connectivity of the atoms and can be used to differentiate this compound from its isomers.

Table 3: Plausible Mass Fragments of this compound This table is interactive. You can sort and filter the data.

Fragment Ion (m/z for ³⁵Cl) Neutral Loss Mass of Loss (Da) Proposed Structure of Fragment
159 •CH₃ 15 [M - CH₃]⁺
144 •OCH₃ 31 [M - OCH₃]⁺
144 CH₂O 30 [M - CH₂O]⁺
139 Cl• 35 [M - Cl]⁺
129 CO, HF 48 [M - CO - HF]⁺

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. semanticscholar.org When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers that may have identical mass-to-charge ratios. The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area as it tumbles through a buffer gas. researchgate.net

For novel compounds like this compound, where an experimental CCS value may not be available, predictive models can be employed. researchgate.net Machine learning tools, such as CCSbase, can calculate a theoretical CCS value based on the compound's 2D structure. nih.govuni.lu This predicted value can then be compared to experimental data to increase confidence in compound identification. The CCS value is dependent on the type of adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts This table is interactive. You can sort and filter the data. Note: These are theoretical values and would be calculated using predictive software.

Adduct Type m/z (for ³⁵Cl) Predicted CCS (Ų)
[M+H]⁺ 175.0320 ~128.5
[M+Na]⁺ 197.0139 ~139.2
[M+K]⁺ 212.9879 ~144.1
[M-H]⁻ 173.0176 ~130.1

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org In organic molecules, the absorbing groups are known as chromophores. shu.ac.uk

The primary chromophore in this compound is the substituted benzene ring. The π-electrons in the aromatic system can undergo π → π* transitions, which are responsible for the characteristic absorption bands. libretexts.org Unsubstituted benzene exhibits two main absorption bands: a strong band around 204 nm and a weaker, structured band (the "B-band") around 254 nm.

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals and, consequently, the absorption wavelength (λₘₐₓ) and intensity. fiveable.me

Auxochromes : The methoxy (-OCH₃), methyl (-CH₃), chloro (-Cl), and fluoro (-F) groups act as auxochromes. The methoxy group, with its lone pair of electrons on the oxygen, is a strong auxochrome that can delocalize into the ring, extending the conjugated system.

Bathochromic Shift : This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, less energy is required for the π → π* transition, causing a shift in absorption to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. shu.ac.uk The combination of activating (methoxy, methyl) and deactivating (halogens) groups results in a complex but predictable shift in the UV-Vis spectrum. The main absorption bands for this compound are expected to be shifted to wavelengths longer than 260 nm.

Table 5: Expected Electronic Transitions for this compound This table is interactive. You can sort and filter the data.

Transition Type Orbitals Involved Chromophore Expected λₘₐₓ Region (nm)
π → π* π (HOMO) → π* (LUMO) Substituted Benzene Ring ~210-230 (E-band)
π → π* π (HOMO) → π* (LUMO) Substituted Benzene Ring ~260-290 (B-band)

Application in Quantitative Spectroscopic Studies

The quantitative analysis of this compound relies on various advanced spectroscopic and spectrometric methodologies. These techniques are crucial for determining the concentration and purity of the compound in various matrices. The selection of a specific method often depends on the sample complexity, the required sensitivity, and the presence of interfering substances.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful and reliable analytical tool for the quantification of organic compounds, including fluorinated aromatic substances. rsc.orgbohrium.com Unlike many chromatographic techniques, qNMR does not always require a reference standard of the analyte, and its non-destructive nature allows for sample recovery. rsc.org

¹H-qNMR: The concentration of this compound can be determined by ¹H-qNMR by integrating the signals of its protons (e.g., the methoxy or methyl protons) and comparing them to the integral of a known amount of an internal standard. diva-portal.org The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate concentration measurements. diva-portal.org For valid quantification, the internal standard must have a signal that does not overlap with the analyte's signals, and a deuterated solvent is typically used to avoid interference. diva-portal.org

¹⁹F-qNMR: Given the presence of a fluorine atom, ¹⁹F-qNMR offers a highly specific and sensitive method for quantification. rsc.orgscholaris.ca Since naturally occurring organofluorine compounds are rare, ¹⁹F NMR spectra often have minimal background interference. rsc.orgscholaris.ca This technique is particularly advantageous for analyzing complex mixtures where ¹H NMR spectra might be crowded with overlapping signals. diva-portal.org The quantification is achieved by comparing the integral of the fluorine signal of the analyte with that of a fluorinated internal standard of known concentration. bohrium.com Studies on other fluorinated compounds have demonstrated the robustness, reproducibility, and high speed of ¹⁹F-qNMR for quantitative analysis. rsc.org

A typical data set for the qNMR analysis of a sample of this compound might be presented as follows:

Table 1: Representative ¹H and ¹⁹F qNMR Data for Purity Assessment of this compound

Parameter ¹H-qNMR ¹⁹F-qNMR
Analyte Signal Singlet at ~3.9 ppm (OCH₃) Singlet at ~ -115 ppm
Internal Standard Maleic Anhydride Trifluorotoluene
Calculated Purity 97.1% 97.3%
Measurement Uncertainty ± 0.4% ± 0.3%
Relaxation Delay (d1) 30 s 30 s

| Number of Scans | 16 | 32 |

Chromatography Coupled with Mass Spectrometry or UV Detection

Chromatographic methods are widely used for the separation and quantification of halogenated aromatic compounds from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the isomer-specific separation and quantification of halogenated anisoles. osti.gov In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can selectively detect the characteristic ions of this compound, providing excellent sensitivity and selectivity for quantification, even at trace levels. osti.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is another powerful separation technique suitable for the analysis of anisole (B1667542) derivatives. spectralabsci.com The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column. As the compound elutes from the column, it passes through a UV-Vis detector. spectralabsci.com Based on the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte. Anisole and its derivatives exhibit characteristic UV absorption maxima that can be used for quantification. researchgate.netphotochemcad.comcdnsciencepub.com A calibration curve is typically generated using standards of known concentrations to determine the concentration of the analyte in an unknown sample.

The results from a quantitative analysis using chromatographic methods could be summarized as shown in the table below.

Table 2: Example Quantitative Data from GC-MS and HPLC-UV Analysis

Method Parameter Value
GC-MS (SIM Mode) Target Ion (m/z) 176.0 (M⁺)
Limit of Detection (LOD) 0.1 pg/µL
Limit of Quantitation (LOQ) 0.3 pg/µL
Concentration in Sample 15.2 µg/mL
HPLC-UV Stationary Phase C18
Detection Wavelength (λmax) 275 nm
Linearity Range (R²) 0.9995

Ultraviolet-Visible (UV-Vis) Spectroscopy

While often used in conjunction with HPLC, direct UV-Vis spectroscopy can be employed for the quantitative analysis of pure or simple mixtures of this compound. The electronic transitions within the aromatic ring and the influence of the substituents (chloro, fluoro, methyl, and methoxy groups) give rise to characteristic absorption bands in the UV region. cdnsciencepub.com The absorbance is measured at the wavelength of maximum absorption (λmax), and the concentration is calculated using a predetermined molar absorption coefficient (ε) or a calibration curve. researchgate.net Derivative spectroscopy can also be applied to resolve overlapping spectral bands and enhance the accuracy of quantification in the presence of impurities. researchgate.net

Table 3: Illustrative UV-Vis Spectroscopic Data for Quantitative Determination

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cyclohexane 275 2,100
Methanol (B129727) 276 2,250

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Structure

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules like 2-Chloro-6-fluoro-3-methylanisole.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in computational chemistry. For molecules similar to this compound, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively used to determine optimized molecular geometries and predict vibrational spectra. researchgate.net These methods are chosen for their balance of computational cost and accuracy. researchgate.net For instance, in the study of related compounds like 2-chloro-6-methylaniline (B140736), DFT calculations were employed to find the true minimum energy structure. researchgate.net Ab initio methods, such as Hartree-Fock (HF) calculations with a 6-31G* basis set, have been utilized to determine potential energy barriers, for example, in 2-fluoro-6-chlorotoluene. acs.org These computational approaches allow for the detailed examination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov

The presence of the methoxy (B1213986) and methyl groups, along with halogen substituents on the benzene (B151609) ring, allows for the existence of different conformers for this compound. Conformational analysis aims to identify these stable arrangements and their relative energies. In related substituted anisoles and toluenes, computational methods are used to locate the energy minima corresponding to different spatial orientations of the substituent groups. For example, in 2-methylanisole, it was determined that the molecule has a planar heavy-atom structure with trans-disposed methyl and methoxy groups as the preferred conformation. nih.gov Similarly, for 2-fluoro-6-chlorotoluene, ab initio calculations helped show that the minimum energy conformation involves one methyl C-H bond being in the plane of the ring. acs.org For this compound, computational scans of the potential energy surface by varying the dihedral angles of the methoxy and methyl groups would reveal the most stable conformers. Studies on similar molecules, like 3-chloro-4-methoxybenzaldehyde, have successfully used matrix isolation infrared spectroscopy combined with quantum chemistry calculations to identify and characterize different conformers trapped from the gas phase. researchgate.net

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. researchgate.netresearchgate.net DFT calculations, often at the B3LYP level, are used to first optimize the molecular geometry, after which the GIAO method is applied to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For the related molecule 2-chloro-6-methylaniline, a good correlation was found between the experimental and computed chemical shifts, demonstrating the predictive power of this approach. researchgate.net

Table 1: Predicted vs. Experimental Chemical Shifts for a Related Compound (2-Chloro-6-methylaniline)

(Note: Data is for the analogous compound 2-chloro-6-methylaniline and is illustrative for the methods applied. Source: researchgate.net)

Vibrational Frequencies: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental FT-IR and Raman spectra. The total energy distribution (TED) analysis is often performed to characterize the vibrational modes. researchgate.net For complex molecules, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. This methodology has been successfully applied to assign the vibrational spectra of substituted benzenes. researchgate.net

Studies on Torsional Barriers and Intramolecular Dynamics

The internal rotations of the methyl and methoxy groups in this compound are key aspects of its intramolecular dynamics.

The rotation of the methyl group is not free but is hindered by a potential energy barrier. This barrier arises from steric and electronic interactions with the adjacent substituents on the aromatic ring. Computational studies on related molecules like 2-fluoro-6-chlorotoluene have used ab initio calculations to determine the torsional potential parameters (V₃ and V₆) that describe the rotational barrier. acs.org For 2-methylanisole, it was found that the barriers to methyl group rotation change upon electronic excitation and are dependent on the relative positions of the substituents. nih.gov The dominant contribution to the rotational barrier in similar di-ortho-substituted toluenes is often attributed to steric repulsion between the methyl hydrogens and the ortho substituents. acs.org

Table 2: Torsional Potential Parameters for a Related Compound (2-Fluoro-6-chlorotoluene)

(Note: Data is for the analogous compound 2-fluoro-6-chlorotoluene. S₀ is the ground electronic state, S₁ is the first excited singlet state, and D₀ is the cation ground state. V₃ and V₆ are coefficients in the Fourier expansion of the torsional potential. Source: acs.org)

The nature and position of ortho-substituents have a significant impact on the torsional potential of the methyl group. In 2-fluoro-6-chlorotoluene, which is structurally similar to the toluene (B28343) moiety of this compound, it was discovered that the effects of the ortho-substituents on the 3-fold barrier height are approximately additive. acs.org The torsional potential was found to be roughly the algebraic sum of the potentials for o-fluorotoluene and o-chlorotoluene. acs.org The primary interaction is steric repulsion between the methyl group and the lone pairs on the halogen atoms. acs.org In the case of 2-fluoro-6-chlorotoluene, the weaker methyl-fluorine interaction partially cancels the stronger methyl-chlorine interaction. acs.org This principle of additivity provides a framework for predicting the rotational barriers in multi-substituted aromatics like this compound. acs.org

Table of Mentioned Compounds

Investigation of Changes in Conformational Landscape upon Electronic Excitation and Ionization

A critical area for future research is the exploration of how the three-dimensional structure of this compound changes when it absorbs energy and enters an electronically excited state or when it loses an electron through ionization. The conformational landscape, which describes the relative energies of different spatial arrangements of the atoms (conformers), is expected to be significantly altered in these higher energy states.

Currently, there is a lack of published data detailing these changes. A thorough computational study would typically involve:

Mapping the Ground State Potential Energy Surface: Identifying all stable conformers of the molecule in its electronic ground state and the energy barriers for interconversion between them.

Calculating Excited State Geometries: Optimizing the geometry of the molecule for its lowest-lying singlet and triplet excited states to determine how bond lengths and angles change upon electronic excitation.

Determining Ionized State Conformations: Calculating the structure of the radical cation to understand the geometric reorganization that accompanies ionization.

Such studies would provide fundamental information on the photophysical and photochemical behavior of the molecule.

Reaction Mechanism Modeling and Kinetic Predictions

Understanding the pathways by which this compound participates in chemical reactions is crucial for its application in synthesis and materials science. Computational modeling can elucidate these mechanisms in great detail.

Computational Elucidation of Transition States for Reaction Pathways

Transition state theory is a cornerstone of understanding chemical reactivity. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility and rate of a reaction. For this compound, computational chemists could investigate various potential reactions, such as nucleophilic aromatic substitution or electrophilic attack. This would involve:

Identifying Reactant and Product Structures: Defining the starting materials and the final products for a given reaction.

Locating Transition State Structures: Using sophisticated algorithms to find the exact geometry of the transition state connecting reactants and products.

Vibrational Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface (i.e., minima for reactants and products, and a first-order saddle point for the transition state).

No specific computational studies detailing the transition states for reactions involving this compound have been found in the public domain.

Prediction of Energy Barriers and Reaction Kinetics

Once the energies of the reactants and the transition state are known, the energy barrier (activation energy) for the reaction can be calculated. This is a key parameter for predicting the rate of a chemical reaction. Theoretical calculations can provide quantitative predictions of these barriers.

A comprehensive computational study would yield a data table similar to the hypothetical one below, which is currently unpopulated due to the absence of research data.

Table 1: Hypothetical Predicted Energy Barriers for Reactions of this compound

Reaction TypeReactantsProductsComputational MethodPredicted Energy Barrier (kcal/mol)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

The prediction of reaction kinetics would involve using the calculated energy barriers in conjunction with statistical mechanics to estimate reaction rate constants at different temperatures. This information is invaluable for optimizing reaction conditions and predicting product distributions.

Comparative Studies and Structure Reactivity Relationships in Halogenated Anisoles

Analysis of Positional Isomers and Structural Analogues

The reactivity and thermodynamic stability of 2-Chloro-6-fluoro-3-methylanisole and its positional isomers are governed by a complex balance of steric and electronic effects. While specific experimental data comparing these exact isomers is scarce, their relative properties can be predicted based on established principles of physical organic chemistry.

The stability of an isomer is influenced by intramolecular interactions. Steric hindrance between adjacent bulky groups, such as chloro, methyl, and methoxy (B1213986) groups, can force substituents out of the plane of the aromatic ring, disrupting optimal resonance stabilization and increasing the molecule's ground-state energy, thus decreasing its stability. For instance, an isomer with the bulky methyl and chloro groups in adjacent (ortho) positions would likely experience more steric strain than an isomer where they are further apart.

Reactivity, particularly in electrophilic aromatic substitution, is determined by the electron density of the aromatic ring and the directing effects of the substituents. The methoxy group is a powerful activating group, while the methyl group is weakly activating. quora.comquora.com Conversely, fluorine and chlorine are deactivating groups. masterorganicchemistry.com The net effect is a combination of these influences. The positions of these groups determine which carbon atoms on the ring are most nucleophilic. In this compound, the methoxy group is flanked by two halogen atoms, which significantly diminishes its activating effect on the ortho positions through strong inductive electron withdrawal. The remaining open positions on the ring (positions 4 and 5) are influenced by all four substituents, leading to a complex reactivity pattern that is a nuanced sum of their individual directing effects. An isomer where the activating methoxy and methyl groups are positioned to reinforce each other's directing effects towards the same ring positions would be expected to be more reactive towards electrophiles at those sites.

Isomer NameKey Structural FeaturePredicted Relative StabilityPredicted Relative Reactivity (EAS)
This compound -OCH₃ ortho to both F and ClModerate (Steric hindrance between ortho F, Cl, and OCH₃)Low (Strong deactivation at positions ortho to OCH₃)
4-Chloro-2-fluoro-5-methylanisole -OCH₃ ortho to F; para to ClHigh (Less steric crowding)Moderate (Activation by OCH₃ is less impeded)
2-Chloro-4-fluoro-5-methylanisole -OCH₃ ortho to ClModerate (Steric interaction between OCH₃ and Cl)Moderate to High (Positions activated by OCH₃ are less hindered)

The identity of the halogen substituent on an anisole (B1667542) ring has a profound impact on its chemical behavior due to the dual nature of halogens: they exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org The balance between these two opposing effects varies down the group.

Fluorine: As the most electronegative element, fluorine exerts the strongest inductive electron-withdrawing effect, which strongly deactivates the aromatic ring towards electrophilic attack. nih.gov However, its valence 2p orbital is similar in size to the 2p orbital of carbon, allowing for effective orbital overlap. This results in a more significant +R effect compared to other halogens, which partially offsets the strong -I effect.

Chlorine and Bromine: Moving down the group to chlorine and bromine, electronegativity decreases, leading to a weaker inductive effect compared to fluorine. masterorganicchemistry.com However, the larger size of their valence orbitals (3p for Cl, 4p for Br) results in less effective overlap with carbon's 2p orbitals. Consequently, their resonance electron-donating effects are weaker.

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Inductive Effect (-I)Resonance Effect (+R)Overall Effect on Reactivity
Fluorine (F) 3.981.47StrongestModerateStrongest Deactivation
Chlorine (Cl) 3.161.75StrongWeakStrong Deactivation
Bromine (Br) 2.961.85ModerateWeakerModerate Deactivation

The methyl group is classified as an activating substituent in electrophilic aromatic substitution. masterorganicchemistry.com Its activating nature stems from two main electronic contributions:

Inductive Effect (+I): Alkyl groups are more electron-releasing than hydrogen, and they donate electron density through the sigma bond network, thereby enriching the aromatic ring.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring. This effect is a form of resonance that further increases the electron density of the ring, particularly at the ortho and para positions.

Systemic Investigation of Substituent Effects on Aromatic Systems

The properties and reactivity of a polysubstituted benzene (B151609), such as this compound, are a direct consequence of the combined electronic and steric effects of all its substituents.

Each substituent on the this compound ring imparts a unique combination of electronic (inductive and resonance) and steric influences that collectively determine the molecule's character.

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, this is strongly overridden by its powerful electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic pi system. wikipedia.org This makes the methoxy group a strong activator and an ortho-, para-director. researchgate.net Its steric bulk is moderate.

Fluoro (-F) and Chloro (-Cl) Groups: As discussed previously, halogens are deactivating due to their dominant inductive effects (-I) but are ortho-, para-directing because of their resonance effects (+R). libretexts.org Fluorine's -I effect is stronger than chlorine's, making it more deactivating. nih.gov Sterically, chlorine is significantly larger than fluorine.

Methyl Group (-CH₃): The methyl group is a weak activator and an ortho-, para-director due to its inductive (+I) and hyperconjugation effects. masterorganicchemistry.com Its steric demand is greater than that of a hydrogen atom but generally less than that of a chloro or methoxy group.

In this compound, these effects are combined. The powerful activating (+R) effect of the methoxy group is tempered by the strong deactivating (-I) effects of the adjacent fluoro and chloro groups. The methyl group provides a modest increase in electron density. The net result is a highly polarized ring with specific sites that are either activated or deactivated for chemical reactions.

SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence (in EAS)Relative Steric Bulk
-OCH₃ (Methoxy) Withdrawing (-I)Strongly Donating (+R)ActivatingOrtho, ParaModerate
-F (Fluoro) Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, ParaSmall
-Cl (Chloro) Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, ParaModerate
-CH₃ (Methyl) Weakly Donating (+I)Donating (Hyperconjugation)ActivatingOrtho, ParaModerate

The non-additivity in ortho-substituted compounds arises from several factors not accounted for in simple linear models:

Steric Interactions: Adjacent substituents can sterically hinder each other, forcing one or both out of the plane of the ring. This can disrupt conjugation and alter the expected electronic effects.

Direct Through-Space Interactions: Ortho substituents are close enough for their electron clouds to interact directly, leading to electronic effects that are not transmitted through the ring's pi system. This can include dipole-dipole interactions and van der Waals forces. uba.ar

Intramolecular Hydrogen Bonding: If one ortho substituent is a hydrogen-bond donor and the other is an acceptor, a hydrogen bond can form, which significantly alters the electronic properties of both groups.

In the case of this compound, the methoxy group is ortho to both a fluorine and a chlorine atom. This arrangement leads to significant non-additive effects. The strong inductive effects of the halogens are felt directly by the methoxy group, and steric crowding between these three groups likely influences the preferred conformation of the methoxy group, affecting the degree to which its lone pairs can conjugate with the ring. uba.ar Studies on disubstituted benzenes have shown that the non-additivity effect is more pronounced for π-electron systems than for σ-systems, especially for ortho and para isomers. rsc.org Therefore, predicting the precise molecular properties of such a complex molecule requires sophisticated computational models rather than a simple additive approach. nih.gov

Correlation of Subtle Structural Variations with Observed Reactivity and Selectivity

The reactivity of an anisole derivative in electrophilic aromatic substitution is primarily governed by the electron-donating methoxy group (-OCH3), which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. However, the presence of halogen and methyl substituents introduces competing electronic and steric factors that modulate this inherent reactivity and regioselectivity.

Electronic Effects of Substituents:

Methoxy Group (-OCH3): This group is a strong activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the benzene ring, particularly at the ortho and para positions. It also exerts a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant.

Methyl Group (-CH3): The methyl group is a weak activating group. It donates electron density to the ring through a +I effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack.

Steric Effects of Substituents:

The size of the substituents can hinder the approach of an electrophile to a particular position. In this compound, the positions ortho to the methoxy group (positions 2 and 6) are occupied by chloro and fluoro groups, respectively. This steric hindrance, particularly from the larger chlorine atom, will likely disfavor electrophilic attack at these positions. The methyl group at the 3-position further adds to the steric crowding on that side of the molecule.

Observed Reactivity and Selectivity:

Reactivity: The presence of two deactivating halogens is expected to make this compound significantly less reactive than anisole. Its reactivity would also be lower than monosubstituted haloanisoles such as 2-chloroanisole or 4-fluoroanisole. The deactivating effect of the two halogens likely outweighs the combined activating effects of the methoxy and methyl groups.

Selectivity: The directing effects of the substituents determine the position of electrophilic attack.

The methoxy group strongly directs ortho and para.

The chloro group directs ortho and para to itself.

The fluoro group directs ortho and para to itself.

The methyl group directs ortho and para to itself.

In this compound, the only available position that is para to the strongly directing methoxy group is position 4. The ortho positions to the methoxy group are blocked. Therefore, electrophilic substitution is most likely to occur at the 4-position . This position is also meta to the chloro and fluoro groups, which is the least deactivated position by these substituents.

To illustrate the impact of these structural variations, a qualitative comparison of the expected relative rates of a typical electrophilic aromatic substitution reaction, such as nitration, for a series of halogenated anisoles is presented in the table below.

Predicted Relative Reactivity of Substituted Anisoles in Electrophilic Aromatic Substitution

CompoundSubstituentsExpected Relative RatePrimary Reason for Reactivity
Anisole-OCH3Very HighStrongly activating -OCH3 group.
4-Fluoroanisole4-F, -OCH3HighActivating -OCH3 group, weakly deactivated by -F.
4-Chloroanisole4-Cl, -OCH3ModerateActivating -OCH3 group, moderately deactivated by -Cl.
2,4-Dichloroanisole2-Cl, 4-Cl, -OCH3LowDeactivating effect of two chlorine atoms.
This compound2-Cl, 6-F, 3-CH3, -OCH3Very LowStrong deactivating effect of two ortho-halogens, despite activating -OCH3 and -CH3 groups.

The following table presents the predicted major product for the nitration of these compounds, highlighting the regioselectivity.

Predicted Regioselectivity in the Nitration of Substituted Anisoles

CompoundMajor Nitration Product(s)Reason for Selectivity
Anisole2-Nitroanisole and 4-NitroanisoleStrong ortho, para-directing -OCH3 group.
4-Fluoroanisole4-Fluoro-2-nitroanisoleThe position ortho to -OCH3 and meta to -F is favored.
4-Chloroanisole4-Chloro-2-nitroanisoleThe position ortho to -OCH3 and meta to -Cl is favored.
2,4-Dichloroanisole2,4-Dichloro-6-nitroanisoleThe remaining position ortho to the -OCH3 group is the most activated.
This compound2-Chloro-6-fluoro-3-methyl-4-nitroanisoleThe position para to the strongly directing -OCH3 group is the only unhindered and activated position.

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Fluoro 3 Methylanisole

Development of Novel and Sustainable Synthetic Approaches

Current synthetic routes to halogenated anisoles and their precursors can sometimes rely on harsh reaction conditions, expensive starting materials, or reagents with significant environmental footprints. For instance, the synthesis of the related compound 2-chloro-6-fluoroanisole (B1586750) has been noted to involve high-priced raw materials and toxic reagents like methyl iodide. google.com Future research should prioritize the development of more sustainable and economically viable synthetic methodologies for 2-Chloro-6-fluoro-3-methylanisole.

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A detailed understanding of the reaction mechanisms governing the synthesis of this compound is fundamental to optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. Future research should leverage advanced in situ spectroscopic techniques to probe the reaction pathways in real-time. nih.govaspbs.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis absorption spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products as the reaction progresses. aspbs.comresearchgate.netnih.gov For example, in situ IR spectroscopy has been effectively used to study the hydrodeoxygenation of anisole (B1667542), providing insights into surface-adsorbed species and reaction intermediates. researchgate.net Applying similar methodologies to the synthesis of this compound could elucidate the roles of catalysts and solvents, identify rate-limiting steps, and clarify the mechanisms of selectivity. This deeper mechanistic knowledge would enable a more rational design of synthetic protocols, moving beyond empirical optimization to a more predictive and controlled approach. aspbs.com

Exploration of Applications in Emerging Fields of Chemical Synthesis and Materials Science

While the direct applications of this compound are not yet widely documented, its structural motifs suggest significant potential as a versatile building block in several advanced fields. The presence of chloro, fluoro, and methyl groups on the anisole ring offers multiple sites for further functionalization, making it a valuable intermediate.

In chemical synthesis , this compound could serve as a precursor for complex molecules in the pharmaceutical and agrochemical industries. innospk.com Structurally related compounds are key intermediates in the synthesis of products ranging from antibiotics and tyrosine kinase inhibitors to modern herbicides. google.comgoogle.cominnospk.com Future research should focus on utilizing this compound in the synthesis of novel bioactive compounds, where the specific substitution pattern could impart unique electronic and steric properties, potentially enhancing biological activity or selectivity. nih.gov

In materials science , the aromatic and halogenated nature of the molecule suggests potential use in the development of novel polymers, liquid crystals, or functional organic materials. The fluorine atom, in particular, can bestow properties such as thermal stability and altered electronic characteristics. Investigations could explore its incorporation into polymer backbones or as a component in organic light-emitting diodes (OLEDs) or other electronic devices.

Integration with High-Throughput Experimentation and Chemoinformatics for Property Prediction

To accelerate the discovery and optimization of both the synthesis and application of this compound, future research should integrate modern computational and automated approaches.

High-Throughput Experimentation (HTE) can be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions for its synthesis. This would dramatically reduce the time and resources required for process development compared to traditional one-at-a-time experimentation.

Chemoinformatics and computational chemistry offer powerful tools for predicting the physicochemical properties, reactivity, and even potential biological activity of this compound and its derivatives. researchgate.net Quantum chemical calculations can provide insights into its electronic structure and reaction energetics, guiding the design of synthetic routes. researchgate.net Furthermore, predictive models, such as those used to generate collision cross-section data for related phenols, can help in the analytical characterization of the compound and its metabolites or degradation products. uni.lu By building computational libraries of virtual derivatives and screening them for desirable properties, research can be more focused and efficient, prioritizing the synthesis of candidates with the highest potential for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-3-methylanisole, and how can reaction conditions be optimized to improve yield?

  • Methodology : Prioritize nucleophilic aromatic substitution (NAS) or Ullmann-type coupling for introducing chloro/fluoro groups. Use anhydrous solvents (e.g., DMF or THF) under inert gas to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Optimization : Employ Design of Experiments (DOE) to vary temperature, catalyst loading (e.g., CuI for coupling), and stoichiometry. Characterize intermediates (e.g., methyl ether precursors) using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound?

  • Cross-validation : Compare experimental 1^1H NMR chemical shifts with computational predictions (DFT-based tools like Gaussian). For X-ray data, refine structures using SHELXL to resolve positional disorder or thermal motion artifacts .
  • Case Study : If NMR suggests axial chirality but crystallography shows planar geometry, re-examine solvent polarity effects on conformation or consider dynamic processes (e.g., variable-temperature NMR) .

Q. What green chemistry principles can be applied to the synthesis of this compound?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents. Explore mechanochemical synthesis to eliminate solvents entirely .
  • Waste Mitigation : Use catalytic reagents (e.g., Pd/C for dehalogenation) and recover unreacted starting materials via distillation. Quantify atom economy using the formula:
    Atom Economy=Molecular Weight of ProductSum of Molecular Weights of Reactants×100%\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100\%

Aim for >70% to align with green metrics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?

  • DFT Workflow : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) basis sets. Validate with experimental kinetic data .
  • Challenges : Address discrepancies between gas-phase calculations and solution-phase reactivity by incorporating solvation models (e.g., COSMO-RS) .

Q. What strategies are effective for separating isomers or byproducts (e.g., regioisomers) during the synthesis of this compound?

  • Chromatography : Use chiral stationary phases (CSPs) for enantiomer separation. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% TFA) .
  • Crystallization : Screen solvents (e.g., toluene/acetone) to exploit differences in solubility. Characterize crystal packing via SC-XRD to identify lattice interactions .

Q. How do substituents (Cl, F, OMe) influence the electronic and steric properties of this compound in catalysis?

  • Hammett Analysis : Measure substituent effects on reaction rates using σm_mp_p values. Fluorine’s strong electron-withdrawing effect (-I) may dominate over chlorine’s resonance (+R) .
  • Steric Maps : Generate Connolly surfaces (Mercury software) to visualize steric hindrance around the methoxy group .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS/MS. Identify products (e.g., phenolic derivatives) .
  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (t1/2t_{1/2}) and bioaccumulation potential (BCF) .

Specialized Applications

Q. Can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?

  • Derivatization : Introduce sulfonamide or urea groups at the methyl position. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. How does this compound interact with biomacromolecules (e.g., DNA G-quadruplexes)?

  • Docking Studies : Use AutoDock Vina to simulate binding to telomeric DNA. Validate with SPR or ITC to measure binding constants (KdK_d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.